molecular formula C11H17N3O2S B11113143 2-(butanoylamino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-(butanoylamino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B11113143
M. Wt: 255.34 g/mol
InChI Key: LQOUYNBGCSOYRR-UHFFFAOYSA-N
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Description

2-(butanoylamino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is an organic compound with a unique structure that includes a thiazole ring, an amide group, and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butanoylamino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Amide Group: The amide group can be introduced by reacting the thiazole derivative with butanoyl chloride in the presence of a base such as triethylamine.

    Alkylation: The final step involves the alkylation of the thiazole ring with trimethylamine to introduce the N,N,4-trimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(butanoylamino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and thiazole positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

2-(butanoylamino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(butanoylamino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It may affect signaling pathways, metabolic pathways, or other cellular processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties compared to other thiazole derivatives.

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

2-(butanoylamino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H17N3O2S/c1-5-6-8(15)13-11-12-7(2)9(17-11)10(16)14(3)4/h5-6H2,1-4H3,(H,12,13,15)

InChI Key

LQOUYNBGCSOYRR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC(=C(S1)C(=O)N(C)C)C

Origin of Product

United States

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